molecular formula C23H36O2 B120247 (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester CAS No. 131775-86-5

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

Cat. No. B120247
M. Wt: 344.5 g/mol
InChI Key: RKAKAVQIMCZXPE-AAQCHOMXSA-N
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Description

“(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester” is a compound with the molecular formula C23H36O2 . It is an ethyl ester of heneicosapentaenoic acid .


Molecular Structure Analysis

The molecular structure of “(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester” includes a chain of carbon atoms with multiple double bonds and an ethyl ester group . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular weight of “(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester” is 344.5 g/mol . Other physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

1. Identification from Natural Sources

(all-Z)-6,9,12,15,18-Heneicosapentaenoic acid, isolated from seal oil, has been identified as an all-cis-heneicosa polyenoic acid. Its unique ω3 structure suggests origins from either α-oxidation of 22∶5ω3 or ω-oxidation of the 21∶6 hydrocarbon commonly found in marine algae (Mayzaud & Ackman, 2006).

2. Stereoselective Synthesis

The stereoselective synthesis of highly unsaturated natural products, including (all-Z)-hentriaconta derivatives, has been achieved from the ethyl ester of eicosapentaenoic acid. This research confirms the all-Z configuration of such compounds (Filippova et al., 2015).

3. Analytical Methods in Determining Double-Bond Location

A method involving gas chromatography/mass spectrometry (GC/MS) has been utilized for determining double-bond locations in heneicosapentaenoic acid from eel lipids. This approach is pivotal for ascertaining the native fatty acid esters' structures (Yamamoto et al., 1991).

4. Synthesis of Radiolabeled Fatty Acids

The synthesis of radiolabeled fatty acids, including heneicosa polyenoic acids, has been explored. This synthesis is crucial for studying the biological function and metabolism of these fatty acids (Sprecher & Sankarappa, 1982).

5. Antifungal Properties from Marine Algae

Research on red algae Laurencia okamurai revealed the isolation of new polyunsaturated fatty acid ethyl esters with antifungal activity. This underscores the potential of such compounds in biological applications (Feng et al., 2015).

6. Ester Components in Pheromones

Studies on Drosophila virilis showed that ethyl esters, including those similar to heneicosapentaenoic acid ethyl esters, are components of male-produced aggregation pheromones, signifying their importance in biological signaling processes (Bartelt et al., 1985).

properties

IUPAC Name

ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAKAVQIMCZXPE-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476571
Record name (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

CAS RN

131775-86-5
Record name Heneicosapentaenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSAPENTAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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